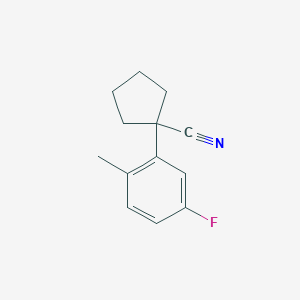
Methyl 3-(1-piperazinyl)benzeneacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1-piperazinyl)benzeneacetate is a chemical compound that features a piperazine ring attached to a benzene ring through an acetate linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-piperazinyl)benzeneacetate typically involves the reaction of 3-(1-piperazinyl)benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Starting Materials: 3-(1-piperazinyl)benzoic acid and methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: Reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of reactants into the reactor, where they undergo esterification, followed by purification steps such as distillation or crystallization.
化学反応の分析
Types of Reactions
Methyl 3-(1-piperazinyl)benzeneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(1-piperazinyl)benzoic acid.
Reduction: Formation of 3-(1-piperazinyl)benzyl alcohol.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
Methyl 3-(1-piperazinyl)benzeneacetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: The compound is used in the production of polymers and other materials.
作用機序
The mechanism of action of Methyl 3-(1-piperazinyl)benzeneacetate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, which can modulate their activity. This interaction can lead to various pharmacological effects, depending on the specific receptor targeted.
類似化合物との比較
Similar Compounds
Methyl benzeneacetate: Similar structure but lacks the piperazine ring.
3-(1-piperazinyl)benzoic acid: Similar structure but lacks the ester group.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Uniqueness
Methyl 3-(1-piperazinyl)benzeneacetate is unique due to the presence of both the piperazine ring and the ester linkage, which confer specific chemical and biological properties. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds.
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
methyl 2-(3-piperazin-1-ylphenyl)acetate |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)10-11-3-2-4-12(9-11)15-7-5-14-6-8-15/h2-4,9,14H,5-8,10H2,1H3 |
InChIキー |
STLJTHCIDPQDNT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC(=CC=C1)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one](/img/structure/B11716165.png)
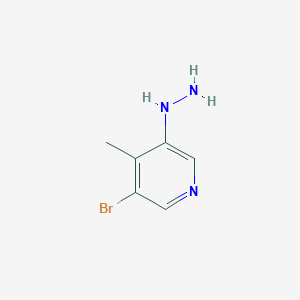
![11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione](/img/structure/B11716171.png)
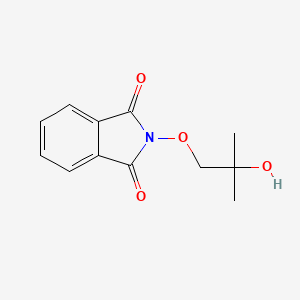
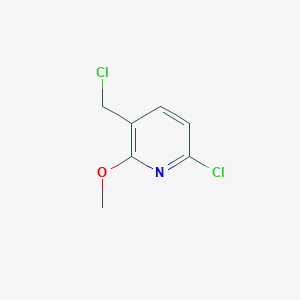
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid](/img/structure/B11716191.png)
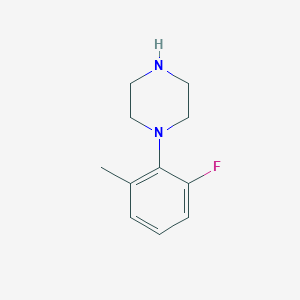
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B11716201.png)

![sodium 3-nitro-1H,4H-[1,2,4]triazolo[3,2-c][1,2,4]triazin-4-one](/img/structure/B11716213.png)


